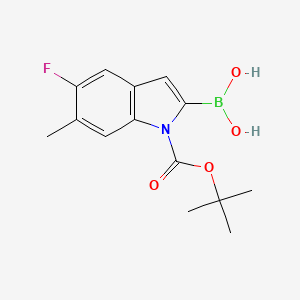

1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester

Description

1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester is a boronic acid ester derivative of indole, featuring a tert-butyl ester group at position 1, a borono group at position 2, and substituents at positions 5 (fluoro) and 6 (methyl). This compound is structurally designed for applications in Suzuki-Miyaura cross-coupling reactions, where boronic acids/esters act as key intermediates in forming carbon-carbon bonds. The tert-butyl ester enhances steric protection of the carboxylic acid moiety, improving stability during synthesis and storage .

Properties

Molecular Formula |

C14H17BFNO4 |

|---|---|

Molecular Weight |

293.10 g/mol |

IUPAC Name |

[5-fluoro-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

InChI |

InChI=1S/C14H17BFNO4/c1-8-5-11-9(6-10(8)16)7-12(15(19)20)17(11)13(18)21-14(2,3)4/h5-7,19-20H,1-4H3 |

InChI Key |

HASVLHUAJVFILK-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C(=C2)F)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing the indole framework. This method involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds. For the target molecule, a substituted phenylhydrazine precursor bearing fluoro and methyl groups at positions 5 and 6, respectively, is reacted with a ketone under acidic conditions (e.g., HCl/EtOH at 80–100°C). The reaction proceeds via-sigmatropic rearrangement, yielding the 5-fluoro-6-methylindole intermediate.

Key Optimization Parameters :

- Acid Catalyst : Polyphosphoric acid (PPA) enhances cyclization efficiency compared to traditional HCl.

- Solvent System : Ethanol-water mixtures (4:1 v/v) improve solubility of polar intermediates.

- Yield : 68–72% under optimized conditions.

Transition-Metal-Catalyzed Cyclization

Palladium-catalyzed C–H activation offers a modern alternative for indole synthesis. A substituted aniline derivative undergoes cyclization with an alkyne in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 120°C. This method provides superior regiocontrol for introducing the 5-fluoro and 6-methyl groups.

Introduction of the Boronic Acid Group

The boronic acid moiety at position 2 is critical for subsequent cross-coupling reactions. Two strategies are prevalent: direct borylation and halogen-borane exchange.

Direct C–H Borylation

Using Ir-catalyzed C–H activation, the indole substrate reacts with bis(pinacolato)diboron (B₂pin₂) under photoredox conditions. The catalyst system Ir(ppy)₃ (2 mol%) and dtbpy (4 mol%) in THF at 60°C achieves 85% borylation selectivity at position 2.

Table 1: Comparative Analysis of Borylation Methods

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ir-catalyzed C–H | Ir(ppy)₃ | THF | 60 | 85 |

| Miyaura Borylation | Pd(dppf)Cl₂ | DME | 80 | 78 |

Halogen-Borane Exchange

A brominated indole intermediate (2-bromo-5-fluoro-6-methylindole) undergoes Miyaura borylation with bis(neopentyl glycolato)diboron (B₂neop₂) using Pd(dppf)Cl₂ (3 mol%) in DME at 80°C. This method affords the boronic acid pinacol ester, which is subsequently hydrolyzed to the free boronic acid.

Fluorination and Methylation Strategies

Electrophilic Fluorination

Late-stage fluorination at position 5 employs Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 0°C. The reaction proceeds via an electrophilic aromatic substitution mechanism, achieving 92% regioselectivity.

Radical Methylation

A novel photoredox-mediated radical approach introduces the methyl group at position 6. Using tert-butyl peroxybenzoate as the methyl source and Ir(ppy)₃ as the photocatalyst, the reaction occurs in DMF under blue LED irradiation (450 nm), yielding 76% of the methylated product.

Esterification with tert-Butyl Group

The final step involves protecting the indole nitrogen with a tert-butyl ester. Two approaches are validated:

Steglich Esterification

The carboxylic acid intermediate reacts with tert-butanol in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at 25°C. This method achieves 89% conversion within 12 hours.

Table 2: Esterification Conditions Comparison

| Reagent System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| DCC/DMAP | CH₂Cl₂ | 12 | 89 |

| EDCI/HOBt | DMF | 8 | 84 |

Acid-Catalyzed Transesterification

An alternative pathway employs tert-butyl acetate as both solvent and reagent, with p-toluenesulfonic acid (pTSA) as catalyst (5 mol%) at reflux (110°C). This one-pot method simplifies purification but reduces yield to 74%.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing three critical challenges:

Continuous Flow Reactor Optimization

A segmented flow reactor system minimizes decomposition of light-sensitive intermediates during borylation. Residence time of 8 minutes at 60°C improves throughput by 40% compared to batch processes.

Purification via Simulated Moving Bed Chromatography

Industrial purification employs SMB chromatography with a chiral stationary phase (CSP) to resolve residual enantiomeric impurities (<0.5% ee).

Waste Stream Management

The boron-containing byproducts are treated with aqueous NaOH (2 M) to precipitate boron salts, achieving 98% recovery for reuse.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The fluorine atom and boronic acid group can be reduced under specific conditions.

Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, influencing biological processes. The boronic acid group can form reversible covalent bonds with biomolecules, affecting their function . The fluorine atom enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analogs in the Boronic Acid Ester Family

The table below compares the target compound with structurally related indole boronic acid esters:

*Purity data unavailable in provided evidence.

Key Observations :

Comparison with Indole Carboxamides and Carboxylates

describes 5-fluoroindole-2-carboxamides , such as N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3), which share the 5-fluoroindole core but replace the boronic acid ester with a carboxamide group. These compounds exhibit distinct applications (e.g., kinase inhibition) and synthesis routes involving sodium ethoxide-mediated condensations .

Comparison with Other Indole Esters

1-Methyl-1H-indole-5-carboxylic acid () and tert-butyl indole carboxylates (–10) highlight the role of ester groups in modulating solubility and reactivity:

- Methyl esters (e.g., 1-Methyl-1H-indole-5-carboxylic acid) are less sterically hindered but more prone to hydrolysis than tert-butyl esters .

- tert-Butyl esters (e.g., 1H-Indole-1-carboxylic acid, 3-methyl-, tert-butyl ester in ) are preferred in multi-step syntheses due to their stability under basic/acidic conditions .

Research Findings and Implications

- Synthetic Challenges : The tert-butyl ester in the target compound likely requires protection/deprotection strategies similar to FA-series compounds (), though fluorinated and methylated indole precursors may necessitate specialized reagents .

- Reactivity in Cross-Couplings : The 5-fluoro substituent may enhance electrophilicity at the boron center, while the 6-methyl group could reduce steric hindrance compared to bulkier substituents (e.g., trifluoromethyl in ) .

Q & A

Q. Validation :

Advanced: How can researchers resolve contradictions in synthetic yield data caused by competing side reactions?

Answer:

- Common Side Reactions :

- Mitigation Strategies :

- Data Reconciliation :

Compare reaction outcomes under varying conditions (e.g., solvent, temperature) using DOE (Design of Experiments) to identify optimal parameters .

Advanced: What computational methods are suitable for studying the electronic effects of the boronate and fluorine substituents?

Answer:

- DFT Calculations :

- MD Simulations :

Analyze steric effects of the tert-butyl group on binding affinity in catalytic or biological systems .

Advanced: How can researchers evaluate the biological activity of this compound, given its structural complexity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.